5-Tert-Butyl 2-Ethyl 4-Oxo-6,7-Dihydropyrazolo[1,5-A]Pyrazine-2,5(4H)-Dicarboxylate
Description
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Properties
IUPAC Name |
5-O-tert-butyl 2-O-ethyl 4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-2,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5/c1-5-21-12(19)9-8-10-11(18)16(6-7-17(10)15-9)13(20)22-14(2,3)4/h8H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLVUJBIVYLQIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2CCN(C(=O)C2=C1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Tert-Butyl 2-Ethyl 4-Oxo-6,7-Dihydropyrazolo[1,5-A]Pyrazine-2,5(4H)-Dicarboxylate (commonly referred to as TBEDP) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of TBEDP, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H19N3O5
- Molecular Weight : 309.32 g/mol
- CAS Number :
Structure
The compound features a pyrazolo[1,5-a]pyrazine core with various substituents that contribute to its biological activity. The tert-butyl and ethyl groups enhance lipophilicity, potentially influencing membrane permeability and bioavailability.
Antitumor Activity
Recent studies have highlighted the antitumor potential of TBEDP and related compounds. The compound's structural analogs have shown promising results in inhibiting cancer cell proliferation.
Case Study: In Vitro Cytotoxicity
In a study assessing the cytotoxic effects of TBEDP derivatives on various cancer cell lines (A549, MDA-MB-231, U-87, and HepG2), it was found that:
- IC50 Values :
These results indicate that TBEDP exhibits significant antiproliferative effects, particularly against lung cancer cells (A549).
The proposed mechanism of action for TBEDP involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By targeting these kinases, TBEDP may disrupt cancer cell division and promote apoptosis.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications in the substituent groups significantly affect the biological activity of TBEDP. For instance:
- The presence of ethoxycarbonyl groups at specific positions enhances antitumor activity.
- Electron-donating groups at certain positions increase cellular uptake and efficacy against tumor cells .
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of TBEDP. Preliminary in silico predictions suggest moderate drug-likeness with favorable safety profiles for further development as an anticancer agent .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C14H19N3O5 |
| Molecular Weight | 309.32 g/mol |
| CAS Number | S8361010 |
| A549 IC50 | 17.0 μM |
| MDA-MB-231 IC50 | 14.2 μM |
| U-87 IC50 | 18.1 μM |
| HepG2 IC50 | 21.2 μM (vs 5-FU) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
